molecular formula C11H14F3NO4 B6328184 Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate CAS No. 1035805-03-8

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B6328184
CAS No.: 1035805-03-8
M. Wt: 281.23 g/mol
InChI Key: QTKCMGHNMYVDSS-UHFFFAOYSA-N
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Description

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl propiolate, tert-butyl carbamate, and trifluoromethyl iodide.

    Reaction Conditions: The key steps involve the alkylation of methyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This is followed by the protection of the resulting amino group with tert-butyl carbamate under mild conditions.

    Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group instead of a trifluoromethyl group.

    Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino acetate: Contains a phenyl group and an additional ester functionality.

Uniqueness

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with enhanced metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO4/c1-6-10(7(16)18-5,11(12,13)14)15-8(17)19-9(2,3)4/h1H,2-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKCMGHNMYVDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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